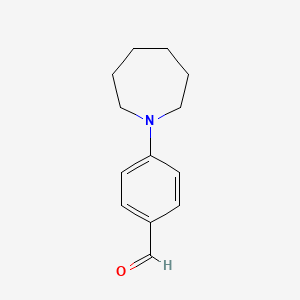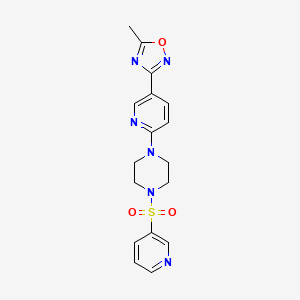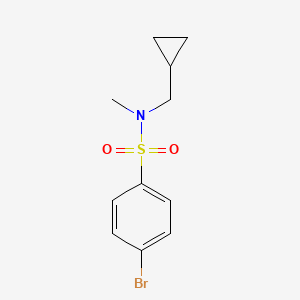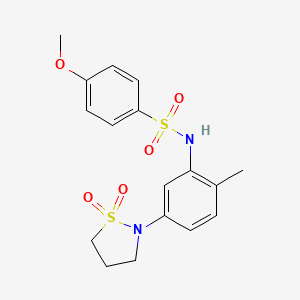
5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The S atom in the compound is bonded in a distorted tetrahedral geometry, by two O atoms, a C atom of the benzene ring, and an amino N atom . The essentially planar pyrimidine ring forms a dihedral angle of 87.57 (5)° with the benzene ring .Physical And Chemical Properties Analysis
The compound has a distorted tetrahedral geometry around the S atom, with two O atoms, a C atom of the benzene ring, and an amino N atom . The pyrimidine ring is essentially planar .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Research on chlorpyrifos, a chlorinated compound, investigated its pharmacokinetics and metabolism in human volunteers. The study demonstrated how chlorpyrifos and its principal metabolite are rapidly eliminated, highlighting a low potential for accumulation in humans upon repeated exposures. Such insights could be applicable to the metabolism and elimination pathways of similar chlorinated compounds, including their potential applications in understanding environmental and occupational exposures (Nolan et al., 1984).
Potential for Photodynamic Therapy
An improved formulation of the photosensitizer chlorin e6 (Ce6) with polyvinylpyrrolidone (PVP) was investigated for its potential in fluorescence diagnostic imaging and photodynamic therapy (PDT) of cancer. This study exemplifies the application of chlorinated compounds in enhancing the efficacy of therapeutic agents for cancer treatment, suggesting a potential research area for similar compounds (Chin et al., 2008).
Environmental Exposure and Impact
The study on the transplacental transfer of chlorinated polyfluoroalkyl ether sulfonic acids (Cl-PFESAs) in humans provides insights into the environmental exposure and impact of chlorinated compounds. It assesses the occurrence and distribution of Cl-PFESAs in maternal serum, umbilical cord serum, and placenta, highlighting the efficiency of these compounds in crossing the placenta and the potential implications for prenatal exposure (Chen et al., 2017).
Antimicrobial Applications
Research into the antituberculous effects of sulfonamides, specifically trimethoprim-sulfamethoxazole (TMP-SMX), revisited their potential in treating tuberculosis, especially in the context of drug resistance. This study underlines the broader antimicrobial applications of sulfonamides, beyond their conventional uses, suggesting a potential area of research for similar compounds (Forgacs et al., 2009).
Wirkmechanismus
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
Based on the known action of sulfonamides, it can be inferred that this compound likely inhibits and replaces paba in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .
Biochemical Pathways
As a sulfonamide, it is likely to affect the folate synthesis pathway by inhibiting the enzyme dihydropteroate synthetase . This inhibition disrupts the production of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids and proteins .
Result of Action
Based on the known action of sulfonamides, it can be inferred that this compound likely inhibits bacterial growth and cell division by disrupting the synthesis of nucleic acids and proteins .
Eigenschaften
IUPAC Name |
5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3S2/c1-16-8-4-7(11-5-12-8)13-18(14,15)9-3-2-6(10)17-9/h2-5H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNMZCLOOODJKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2369956.png)



![[2-(4-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-3-yl)methanone](/img/structure/B2369965.png)
![N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2369967.png)


